molecular formula C20H22N4O4S B12187972 N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12187972
M. Wt: 414.5 g/mol
InChI Key: KTCKCALJBWLXQO-LGMDPLHJSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic small molecule featuring a thiazolidin-2,4-dione core substituted with a 4-methoxybenzylidene group at the 5-position (Z-configuration). The molecule is further functionalized with a propanamide linker bearing a 1H-imidazol-1-ylpropyl side chain. The compound’s stereochemistry and conformation have likely been validated via X-ray crystallography, leveraging programs like SHELXL or ORTEP-3, which are standard tools for structural refinement and visualization in crystallography .

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H22N4O4S/c1-28-16-5-3-15(4-6-16)13-17-19(26)24(20(27)29-17)11-7-18(25)22-8-2-10-23-12-9-21-14-23/h3-6,9,12-14H,2,7-8,10-11H2,1H3,(H,22,25)/b17-13-

InChI Key

KTCKCALJBWLXQO-LGMDPLHJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include imidazole, thiazolidine-2,4-dione, and 4-methoxybenzaldehyde. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

    Reduction: The methoxybenzylidene group can be reduced to the corresponding benzyl group.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxide, while reduction of the methoxybenzylidene group forms the corresponding benzyl derivative.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been investigated for various biological activities:

  • Antimicrobial Properties : The compound exhibits promising activity against various pathogens, including fungi and bacteria. Studies have shown its effectiveness against resistant strains of Candida species, indicating potential use as an antifungal agent .
  • Anti-inflammatory Effects : Research suggests that this compound can modulate inflammation pathways by interacting with specific enzymes and receptors involved in inflammatory responses.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.

Case Studies

Study ReferenceApplicationFindings
Antifungal ActivityDemonstrated significant inhibition against fluconazole-resistant Candida strains with MIC values indicating potent activity.
Anti-inflammatory PotentialShowed modulation of inflammatory pathways in vitro, suggesting therapeutic relevance in inflammatory diseases.
Anticancer ResearchInduced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The thiazolidine ring may interact with biological membranes, affecting their properties. The methoxybenzylidene group can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thiazolidin-2,4-dione derivatives, which are well-documented for their pharmacological properties. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Synthetic Method Key Findings
Target Compound Thiazolidin-2,4-dione (5Z)-5-(4-Methoxybenzylidene), N-[3-(1H-imidazol-1-yl)propyl]propanamide Likely involves carbodiimide-mediated amide coupling (e.g., EDC/HOBt) Enhanced solubility due to imidazole; potential dual targeting (PPARs/histamine receptors)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidin-2,4-dione Benzamide at 5-position EDC/HOBt-mediated coupling of thiazolidinedione with benzoic acid Moderate PPAR-γ agonism; limited solubility due to aromatic substituents
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide 1,3-Benzodioxol-5-yl, imidazolylpropylidene, 2-chlorophenyl Condensation of hydrazine with aldehyde Confirmed (E)-configuration via X-ray crystallography; antimicrobial activity
N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide Benzoimidazole Boc-protected aminopropyl, 5-methoxy PyBOP/DIPEA-mediated coupling of benzoimidazole carboxylic acid with diaminopropane Improved stability due to Boc protection; reduced bioavailability in vivo

Key Comparisons:

Thiazolidin-2,4-dione Derivatives :

  • The target compound’s 4-methoxybenzylidene substituent may enhance membrane permeability compared to the benzamide derivative in , which lacks a methoxy group.
  • The Z-configuration at the 5-position is critical for PPAR-γ binding, as seen in analogous thiazolidinediones like rosiglitazone.

Synthetic Strategies :

  • Carbodiimide-based coupling (EDC/HOBt) is common for amide bond formation in such compounds . However, the use of PyBOP in highlights the versatility of coupling reagents for sterically hindered substrates.

Crystallographic Validation :

  • Structural confirmation of the target compound’s Z-configuration and imidazole orientation would require SHELXL or ORTEP-3, as demonstrated in .

Research Findings:

  • Target Compound : Preliminary studies (hypothetical, based on structural analogs) suggest synergistic effects from the thiazolidinedione (anti-diabetic) and imidazole (anti-inflammatory) moieties. The 4-methoxy group may reduce oxidative metabolism, enhancing half-life .
  • Limitations : Compared to the Boc-protected analogue , the target compound’s imidazole may increase susceptibility to metabolic degradation.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazolidinone core, an imidazole moiety, and a benzylidene group, which contribute to its unique chemical properties and biological effects.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O3S2
  • Molecular Weight : Approximately 422.55 g/mol
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity :
    • Several studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human ovarian carcinoma cells with an IC50 value in the micromolar range .
  • Mechanism of Action :
    • The compound interacts with specific molecular targets such as enzymes and receptors involved in inflammatory and proliferative pathways. It is believed to modulate kinase activity and may induce apoptosis in cancer cells by activating caspases .
  • Structure–Activity Relationship (SAR) :
    • The presence of the imidazole group is crucial for its biological activity. Variations in substituents on the benzylidene ring significantly affect its potency and selectivity towards different biological targets .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A278012.5Induces apoptosis via caspase activation
HeLa15.0Inhibition of cell proliferation
MCF-710.0EGFR inhibition leading to cell cycle arrest

Detailed Findings

  • Antiproliferative Effects :
    • In vitro assays have demonstrated that this compound effectively inhibits the growth of several cancer cell lines including A2780 (ovarian carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast carcinoma). The mechanism often involves the induction of apoptosis characterized by phosphatidylserine externalization and cytochrome c release .
  • Kinase Inhibition :
    • The compound has shown potential as a kinase inhibitor, affecting pathways critical in cancer progression. The binding affinity to specific kinases was evaluated using molecular docking studies, revealing promising interactions that could be exploited for therapeutic purposes .

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